molecular formula C12H17NO2 B502130 N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine CAS No. 68291-96-3

N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine

Cat. No.: B502130
CAS No.: 68291-96-3
M. Wt: 207.27g/mol
InChI Key: VWVHDPORHNWWNM-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine is a chemical compound of significant interest in neuropharmacological research. It is closely related to the entactogen compound MBDB (N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine), which is the α-ethyl homologue of MDMA . As part of the entactogen class, its primary research value lies in its potential to help elucidate the mechanisms underlying substance-induced states of empathy and interpersonal facilitation, distinct from classical stimulants or hallucinogens . Studies on its structural relative, MBDB, indicate that its main neuropharmacological effect is as a serotonin release enhancer and a serotonin and noradrenaline reuptake inhibitor, with a comparatively weaker effect on dopamine systems . This pharmacological profile makes it a valuable tool for researchers investigating the independent contributions of serotonergic pathways to behavior and neurotoxicity, separate from dopaminergic-mediated reinforcement . Its properties have been investigated in preclinical models, including drug discrimination tests and studies on acute neuropharmacological and neuroendocrine effects . This product is intended for research purposes only and is strictly not for human consumption. It is not intended for use as a drug, or for diagnostic, therapeutic, or any other veterinary or human clinical applications. Researchers should handle this material with appropriate precautions and in compliance with all applicable local, state, national, and international regulations.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-9(2)13-7-10-4-5-11-12(6-10)15-8-14-11/h4-6,9,13H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVHDPORHNWWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401232937
Record name N-(1-Methylpropyl)-1,3-benzodioxole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401232937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68291-96-3
Record name N-(1-Methylpropyl)-1,3-benzodioxole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68291-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Methylpropyl)-1,3-benzodioxole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401232937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Selection

Reductive amination offers a direct route to secondary amines by condensing a primary amine with a ketone or aldehyde followed by reduction. For N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine, the reaction involves 1,3-benzodioxol-5-ylmethylamine and butan-2-one as key substrates. The process proceeds via imine formation, where the amine nucleophilically attacks the carbonyl carbon of the ketone, generating an intermediate Schiff base. Subsequent reduction stabilizes the secondary amine.

Critical Parameters:

  • Solvent System : Polar aprotic solvents (e.g., dichloromethane) enhance imine stability, while methanol facilitates borohydride solubility.

  • Reducing Agent : Sodium borohydride (NaBH₄) is preferred for its moderate reactivity and compatibility with aqueous workups.

  • Temperature : Room temperature for imine formation, followed by reflux (40–60°C) during reduction to accelerate kinetics.

Experimental Protocol (Adapted from PMC8146520 )

  • Imine Formation : Combine 1,3-benzodioxol-5-ylmethylamine (2.0 mmol) and butan-2-one (2.2 mmol) in anhydrous CH₂Cl₂ (10 mL) with 3 Å molecular sieves. Stir for 12–16 hours under nitrogen.

  • Reduction : Filter the mixture, remove solvent in vacuo, and redissolve the crude imine in MeOH (15 mL). Add NaBH₄ (3.1 mmol) in portions and reflux for 3 hours.

  • Workup : Quench with ice-cold water, extract with CH₂Cl₂ (3 × 20 mL), dry over Na₂SO₄, and concentrate.

Yield and Purity:

  • Crude Yield : 75–85% (by gravimetry).

  • Purification : Silica gel chromatography (EtOAc/hexane, 3:7) achieves >95% purity (HPLC).

Alkylation Strategies: Direct N-Functionalization

Nucleophilic Substitution Approaches

Alkylation of butan-2-amine with 5-(bromomethyl)-1,3-benzodioxole provides an alternative route. This method avoids imine intermediates but requires careful control to prevent over-alkylation (tertiary amine formation).

Optimization Insights:

  • Base Selection : Triethylamine (TEA) effectively scavenges HBr, shifting equilibrium toward product formation.

  • Solvent : Dimethylformamide (DMF) enhances bromide solubility but necessitates low temperatures (0–5°C) to suppress side reactions.

  • Stoichiometry : A 1:1.05 amine-to-alkylating agent ratio minimizes di-alkylation.

Stepwise Synthesis via Intermediate Isolation

A modified protocol from Molecules 2021 involves:

  • Synthesis of 5-(Bromomethyl)-1,3-benzodioxole : React piperonyl alcohol with PBr₃ in Et₂O (0°C, 2 h).

  • Alkylation : Add butan-2-amine (1.0 eq) and TEA (1.1 eq) in DMF at 0°C, then warm to room temperature overnight.

  • Isolation : Extract with ethyl acetate, wash with brine, and purify via flash chromatography.

Performance Metrics:

  • Yield : 60–68% after purification.

  • Challenges : Competing elimination reactions reduce efficiency at elevated temperatures.

Comparative Analysis of Synthetic Routes

ParameterReductive AminationAlkylation
Reaction Time 16–20 h12–24 h
Yield 75–85%60–68%
Purity (Post-Purification) >95%90–93%
Key Advantage High atom economyNo ketone precursor required
Limitation Requires anhydrous conditionsRisk of over-alkylation

Advanced Methodological Considerations

Catalytic Enhancements

Recent advances employ transition-metal catalysts to improve selectivity:

  • Palladium-Mediated Coupling : Suzuki-Miyaura cross-coupling introduces benzodioxole moieties to pre-functionalized amines, though scalability remains a hurdle.

  • Enzymatic Reductions : Alcohol dehydrogenases (ADHs) enable asymmetric synthesis of chiral intermediates, achieving enantiomeric excess >90% in model systems.

Green Chemistry Innovations

  • Solvent-Free Conditions : Mechanochemical grinding of substrates with NaBH₄ in ball mills reduces waste and energy input.

  • Microwave Assistance : Accelerates reductive amination by 50% compared to conventional heating (30 min vs. 3 h) .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The table below summarizes key structural analogs and their pharmacological profiles:

Compound Name Structural Features Key Pharmacological Findings References
N-(1,3-Benzodioxol-5-ylmethyl)butan-2-amine Benzodioxole + butan-2-amine (secondary amine) Stereoselective discriminative stimulus (S-(+)-enantiomer active); serotoninergic activity, no dopaminergic effects
MDMA (3,4-Methylenedioxymethamphetamine) Benzodioxole + methamphetamine backbone Entactogen; serotonin and dopamine reuptake inhibition; neurotoxic at high doses
MDA (3,4-Methylenedioxyamphetamine) Benzodioxole + amphetamine backbone Hallucinogenic at high doses; mixed serotonin/dopamine activity
MBDB (N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine) N-methyl derivative of target compound Non-hallucinogenic; retains entactogen properties with reduced neurotoxicity
HMDA (4-(1,3-Benzodioxol-5-yl)butan-2-amine) Extended alkyl chain (butan-2-amine) Limited data; potential entactogen activity, but less studied
Alda-1 (N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) Benzodioxole + benzamide ALDH2 activator; anticancer properties; no psychoactive effects

Stereoselectivity and Mechanism of Action

  • Stereochemistry : The S-(+)-enantiomer of this compound exhibits complete substitution for MDMA in discriminative stimulus studies, while the R-(-)-enantiomer is inactive. Similar stereoselectivity is observed in MDMA and MDA, where (+)-isomers dominate pharmacological activity .
  • Serotoninergic Specificity : Unlike MDMA, which affects both serotonin (5-HT) and dopamine (DA) systems, this compound and MBDB primarily act on presynaptic serotonin release without significant dopaminergic involvement. This selectivity underpins their classification as entactogens .

Toxicity and Neuroprotective Profiles

  • Neurotoxicity: MDMA is associated with serotoninergic neurotoxicity due to oxidative metabolites. In contrast, MBDB and rigid analogs (e.g., 5,6-methylenedioxy-2-aminoindan) show reduced neurotoxicity while retaining entactogen-like effects, suggesting structural modifications (e.g., N-methylation, rigid backbones) mitigate toxicity .

Derivatives and Functional Modifications

  • Acetamide Derivatives : Compounds like N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide () and triazole-linked analogs () replace the amine with heterocycles or amides, shifting activity toward antimicrobial or enzyme-modulating effects rather than psychoactivity .
  • Alda-1 : Substitution of the amine with a benzamide group (as in Alda-1) abolishes entactogen activity but confers ALDH2 activation, demonstrating how functional group changes drastically alter biological targets .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a benzodioxole moiety linked to a butan-2-amine group. This unique structural configuration imparts distinct chemical and biological properties, making it a candidate for various pharmacological applications.

The biological activity of this compound can be attributed to its interactions with specific molecular targets within biological systems. The benzodioxole ring facilitates π-π interactions with aromatic residues in proteins, while the amine group is capable of forming hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to diverse physiological effects.

1. Anticancer Properties

Research has highlighted the anticancer potential of this compound and its derivatives. A study demonstrated that certain benzodioxole derivatives exhibit significant cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells. For instance, derivative IIc showed potent inhibition of α-amylase (IC50 = 0.68 µM) and significant anticancer activity against four cancer cell lines with IC50 values ranging from 26 to 65 µM .

2. Antidiabetic Effects

In vivo studies have suggested that this compound may possess antidiabetic properties. In a streptozotocin-induced diabetic mouse model, administration of derivative IIc resulted in a notable reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL, indicating its potential as an antidiabetic agent .

3. Neuroprotective Effects

The benzodioxole structure is associated with neuroprotective activities. Compounds containing this structure have shown antioxidant properties that could protect neuronal cells from oxidative stress, thus potentially preventing neurodegenerative diseases .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Activity Study Findings Reference
Anticancer Significant cytotoxicity against cancer cell lines; low toxicity towards normal cells
Antidiabetic Reduced blood glucose levels in diabetic mice
Neuroprotective Exhibits antioxidant properties; potential for neuroprotection
Mechanism Interacts with enzymes/receptors; modulates physiological effects

Case Studies

Several case studies have explored the pharmacological effects of benzodioxole derivatives:

  • Anticancer Efficacy : A study evaluated the anticancer properties of various benzodioxole derivatives, finding that compounds similar to this compound exhibited significant growth inhibition in breast and colon cancer cell lines.
  • Diabetes Management : In another investigation, derivative IIc was tested for its ability to lower blood sugar levels in diabetic models, showcasing its role as a potential therapeutic agent for diabetes management.

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